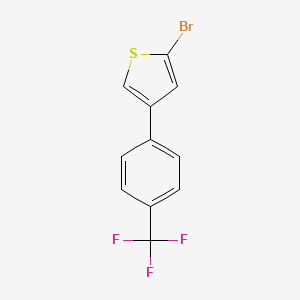![molecular formula C24H29FO6 B15340232 (1S,4R,8S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one](/img/structure/B15340232.png)
(1S,4R,8S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14,15-Dehydro Triamcinolone Acetonide is a synthetic corticosteroid and a derivative of Triamcinolone Acetonide. It is known for its anti-inflammatory and immunosuppressive properties. This compound is often found as an impurity in commercial preparations of Triamcinolone Acetonide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 14,15-Dehydro Triamcinolone Acetonide involves the dehydrogenation of Triamcinolone Acetonide. The process typically requires specific catalysts and controlled reaction conditions to ensure the selective removal of hydrogen atoms at the 14th and 15th positions .
Industrial Production Methods: Industrial production of 14,15-Dehydro Triamcinolone Acetonide is generally carried out in specialized pharmaceutical manufacturing facilities. The process involves high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 14,15-Dehydro Triamcinolone Acetonide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under controlled temperature and pressure conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds .
Aplicaciones Científicas De Investigación
14,15-Dehydro Triamcinolone Acetonide has a wide range of scientific research applications, including:
Mecanismo De Acción
14,15-Dehydro Triamcinolone Acetonide exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation or repression of specific genes involved in the inflammatory and immune response pathways. The compound decreases the production of pro-inflammatory cytokines and inhibits the migration of immune cells to sites of inflammation .
Comparación Con Compuestos Similares
Triamcinolone Acetonide: The parent compound, known for its potent anti-inflammatory and immunosuppressive properties.
Dexamethasone: Another synthetic corticosteroid with similar anti-inflammatory effects but different pharmacokinetic properties.
Prednisolone: A corticosteroid with a similar mechanism of action but different potency and duration of effect.
Uniqueness: 14,15-Dehydro Triamcinolone Acetonide is unique due to its specific dehydrogenation at the 14th and 15th positions, which may confer distinct pharmacological properties compared to its parent compound and other similar corticosteroids .
Propiedades
Fórmula molecular |
C24H29FO6 |
|---|---|
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
(1S,4R,8S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one |
InChI |
InChI=1S/C24H29FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-10,15,17,19,26,28H,5-6,11-12H2,1-4H3/t15-,17-,19+,21-,22-,23?,24+/m0/s1 |
Clave InChI |
ZIASJPXEBODFKN-JUWMJXKLSA-N |
SMILES isomérico |
C[C@]12C[C@@H](C3([C@H](C1=C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@@]53C)F)O |
SMILES canónico |
CC1(OC2C=C3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]-1-propanol](/img/structure/B15340151.png)

![1-(5-Bromo-[1,1'-biphenyl]-3-yl)pyrrolidin-2-one](/img/structure/B15340167.png)
![5-Ethoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15340175.png)
![4-Amino-2-[1-[(2-methoxyethyl)sulfonyl]-4-pyrazolyl]pyrimidine](/img/structure/B15340181.png)
![5-[(Cyclopentylamino)methyl]-2-methoxyphenol](/img/structure/B15340189.png)
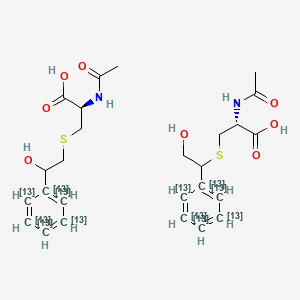
![N-[(3-chloro-4-fluorophenyl)methylidene]hydroxylamine](/img/structure/B15340201.png)

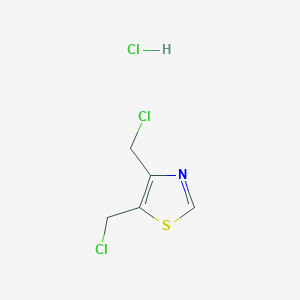
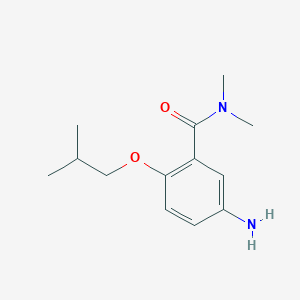
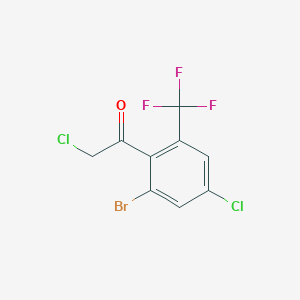
![3-[1-(Cyclopropylmethyl)piperidin-4-yl]propanoic acid](/img/structure/B15340241.png)
